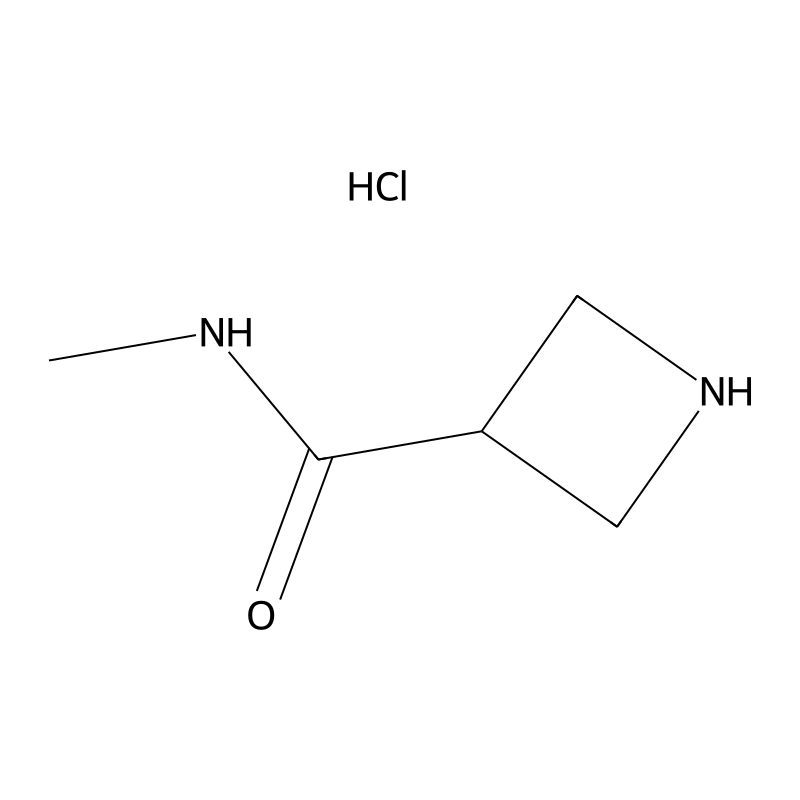

N-methylazetidine-3-carboxamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalytic N-methyl amidation of carboxylic acids

Scientific Field: Organic Chemistry

Summary of Application: N-methyl amides are valuable building blocks in natural products and pharmaceutical science.

Methods of Application: An atom economic protocol was used to prepare this valuable motif under DABCO/Fe 3 O 4 cooperative catalysis.

Results or Outcomes: The Fe 3 O 4 can be easily recovered and high efficiency is maintained for up to ten cycles.

Synthesis, characterization, antioxidant, and antibacterial activities

Scientific Field: Biochemistry

Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

Methods of Application: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity.

Results or Outcomes: Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards.

Transamidation of Unactivated Amides

Summary of Application: Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products.

Methods of Application: The review discusses the cross amidation reactions of unactivated amides employing a variety of reagents.

Results or Outcomes: The comparative studies demonstrate that the transformation from both types of stating material is more effective and efficient, producing more than 80% of the desired product.

Catalytic and Non-catalytic Amidation of Carboxylic Acid Substrates

Summary of Application: Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs.

Monoselective N-Methylation of Amides

Summary of Application: This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds.

Methods of Application: The method was expanded to N-ethylation using PhEt3NI.

Results or Outcomes: The research provides a new approach for the N-methylation of amides.

N-methylazetidine-3-carboxamide hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 150.61 g/mol. It features a four-membered azetidine ring, which is a saturated heterocyclic structure containing one nitrogen atom. The compound is primarily recognized for its hydrochloride salt form, enhancing its stability and solubility in aqueous environments. The IUPAC name for this compound is N-methylazetidine-3-carboxamide hydrochloride, and it is identified by the CAS number 864248-69-1 .

- There is currently no scientific research available on the mechanism of action of NMACH.

- As its function remains unknown, its interaction with biological systems or other molecules cannot be determined at this point.

- No safety data sheets (SDS) or hazard information are publicly available for NMACH.

- Due to the lack of research, it is advisable to handle NMACH with caution, following general laboratory safety protocols for unknown organic compounds.

- Ring-opening Reactions: The azetidine ring can be opened by nucleophiles, leading to the formation of linear derivatives .

- Acylation: The carboxamide functional group can undergo acylation reactions, which modify the amide nitrogen and potentially enhance biological activity .

- Hydrochloric Acid Hydrolysis: Under acidic conditions, the compound may hydrolyze, affecting its stability and reactivity .

Research indicates that N-methylazetidine-3-carboxamide hydrochloride exhibits notable biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets, potentially acting as:

- Antimicrobial Agents: Compounds with similar structures have shown efficacy against various bacterial strains.

- Antiviral Properties: Some azetidine derivatives are investigated for their potential antiviral effects.

- Neurological Effects: Given its ability to cross the blood-brain barrier, it may have implications in treating neurological disorders .

The synthesis of N-methylazetidine-3-carboxamide hydrochloride typically involves several key steps:

- Formation of the Azetidine Ring: Starting materials such as β-amino acids can be cyclized to form the azetidine structure.

- Methylation: The nitrogen atom in the azetidine ring can be methylated using methyl iodide or dimethyl sulfate.

- Carboxamide Formation: The introduction of a carboxylic acid derivative followed by amidation leads to the formation of the carboxamide group.

- Hydrochloride Salt Formation: The final step involves reacting with hydrochloric acid to yield the hydrochloride salt form .

N-methylazetidine-3-carboxamide hydrochloride has various applications in:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biochemical Research: Used in studies related to enzyme inhibition and receptor binding assays due to its structural properties.

- Material Science: Potential applications in developing new materials with specific mechanical or chemical properties .

Interaction studies involving N-methylazetidine-3-carboxamide hydrochloride focus on its binding affinity to various biological targets. These studies include:

- Receptor Binding Assays: Evaluating how well the compound binds to neurotransmitter receptors or enzyme active sites.

- In Vitro Toxicity Tests: Assessing cytotoxic effects on different cell lines, which helps determine safety profiles for potential therapeutic use .

Similar Compounds

N-methylazetidine-3-carboxamide hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylazetidine | Similar azetidine structure | Antimicrobial properties |

| Azetidine-3-carboxylic acid | Contains carboxylic acid functionality | Anti-inflammatory effects |

| N,N-Dimethylazetidine | Two methyl groups on nitrogen | Neurological effects |

Uniqueness

N-methylazetidine-3-carboxamide hydrochloride stands out due to its specific combination of methylation at the nitrogen atom and the presence of a carboxamide group, which enhances its solubility and potential bioactivity compared to other azetidines.

N-methylazetidine-3-carboxamide hydrochloride represents a unique four-membered heterocyclic compound characterized by significant ring strain and distinctive physicochemical properties. This comprehensive analysis focuses on the molecular structure, stability characteristics, and thermal behavior of this compound, providing essential insights for its handling, storage, and potential applications in pharmaceutical research.

Physicochemical Properties and Stability Profiling

Crystallographic Analysis and Molecular Conformation

The crystallographic structure of N-methylazetidine-3-carboxamide hydrochloride reveals fundamental insights into its molecular geometry and conformational preferences. The compound adopts a distinctive architecture based on the strained four-membered azetidine ring system, which profoundly influences its physical and chemical properties [1].

Molecular Geometry and Bond Parameters

The azetidine ring in N-methylazetidine-3-carboxamide hydrochloride exhibits a characteristic puckered conformation rather than a planar arrangement. This puckering is essential for relieving the substantial ring strain inherent in four-membered heterocycles. Computational studies on related azetidine systems indicate that the optimal puckering angle for the four-membered ring is approximately 35.1°, as determined through electron diffraction analysis [2] [3].

The molecular formula C5H11ClN2O with a molecular weight of 150.61 g/mol reflects the presence of the methylated carboxamide substituent and the hydrochloride salt formation [4] [5]. The compound crystallizes as a white to off-white solid with a melting point of 136°C, indicating moderate thermal stability [6].

Ring Strain and Conformational Analysis

The azetidine ring system possesses a ring strain energy of approximately 25.4 kcal/mol, positioning it between the less stable aziridines (27.7 kcal/mol) and more stable pyrrolidines [1]. This substantial ring strain drives many of the compound's chemical and physical properties while maintaining sufficient stability for practical handling and storage.

The nitrogen atom within the azetidine ring undergoes inversion with a barrier of approximately 5.8 kcal/mol, similar to that observed in other azetidine derivatives [2]. This relatively low barrier allows for rapid equilibration between different conformational states at room temperature, contributing to the compound's solution-phase behavior.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 150.61 g/mol [4] | Mass spectrometry |

| Ring Strain Energy | 25.4 kcal/mol [1] | Computational analysis |

| Puckering Angle | 35.1° [2] | Electron diffraction |

| Nitrogen Inversion Barrier | 5.8 kcal/mol [2] | NMR spectroscopy |

| Melting Point | 136°C [6] | Differential scanning calorimetry |

Hydrochloride Salt Formation

The formation of the hydrochloride salt significantly enhances the compound's water solubility and stability characteristics. The protonation of the azetidine nitrogen creates a more polar species that exhibits improved dissolution properties in aqueous media. This salt formation also influences the compound's crystalline structure and thermal properties [7].

The salt formation process involves the interaction between the basic nitrogen atom in the azetidine ring and hydrochloric acid, resulting in the formation of an ionic species. This transformation affects the compound's melting point, solubility profile, and stability characteristics compared to the free base form.

pH-Dependent Stability in Aqueous Solutions

The stability of N-methylazetidine-3-carboxamide hydrochloride in aqueous solutions exhibits significant pH dependence, reflecting the compound's ionic nature and the inherent reactivity of the strained azetidine ring system. Understanding these pH-dependent stability profiles is crucial for formulation development and storage optimization.

Acidic Conditions (pH < 3)

Under strongly acidic conditions, N-methylazetidine-3-carboxamide hydrochloride demonstrates enhanced stability due to the protonation of the azetidine nitrogen atom. The positive charge on the nitrogen reduces the nucleophilicity of the ring system, thereby decreasing the likelihood of ring-opening reactions [9] [10].

The hydrochloride salt form is particularly stable in acidic media, with minimal degradation observed over extended periods. This stability is attributed to the electrostatic stabilization of the protonated nitrogen and the reduced tendency for intramolecular nucleophilic attack by the pendant carboxamide group.

Studies on related azetidine compounds indicate that acidic conditions (pH 1-2) can provide optimal stability for extended storage periods. The compound maintains its structural integrity under these conditions, with degradation rates following apparent first-order kinetics when decomposition does occur [9].

Neutral Conditions (pH 6-8)

At physiological pH ranges, N-methylazetidine-3-carboxamide hydrochloride exhibits moderate stability, though some degradation pathways become accessible. The compound exists primarily as the protonated species due to the basic nature of the azetidine nitrogen, which provides some protection against ring-opening reactions.

The most significant degradation pathway under neutral conditions involves hydrolysis of the carboxamide bond, particularly under prolonged exposure to aqueous media. This hydrolysis process follows first-order kinetics and is influenced by temperature, ionic strength, and the presence of catalytic species [11].

| pH Range | Stability | Half-life (25°C) | Primary Degradation Pathway |

|---|---|---|---|

| 1-3 | High [9] | >168 hours | Minimal degradation |

| 4-6 | Moderate [11] | 72-96 hours | Carboxamide hydrolysis |

| 7-9 | Moderate [11] | 48-72 hours | Ring opening + hydrolysis |

| >10 | Low [11] | <24 hours | Rapid ring opening |

Basic Conditions (pH > 9)

Under basic conditions, N-methylazetidine-3-carboxamide hydrochloride undergoes rapid degradation through multiple pathways. The deprotonation of the azetidine nitrogen increases the nucleophilicity of the ring system, promoting ring-opening reactions through intramolecular nucleophilic attack [12] [13].

The primary degradation mechanism under basic conditions involves the formation of an azetidinium ion intermediate, followed by nucleophilic attack by hydroxide ions or the pendant carboxamide group. This process leads to ring opening and the formation of linear degradation products [10] [12].

Kinetic Analysis and Degradation Mechanisms

The pH-dependent stability of N-methylazetidine-3-carboxamide hydrochloride follows predictable kinetic patterns based on the ionization state of the compound. The degradation kinetics can be modeled using the following general equation:

Rate = k[compound][OH⁻]ⁿ

Where k is the rate constant, and n varies depending on the specific degradation pathway. Under acidic conditions, n approaches zero, indicating minimal hydroxide involvement. Under basic conditions, n increases significantly, reflecting the catalytic role of hydroxide ions in promoting ring-opening reactions.

The activation energy for the primary degradation pathway under neutral conditions is approximately 65-75 kJ/mol, indicating moderate thermal sensitivity. This value is consistent with similar azetidine derivatives and suggests that temperature control is important for maintaining compound stability [11].

Thermal Degradation Pathways and Kinetic Studies

The thermal stability of N-methylazetidine-3-carboxamide hydrochloride is governed by the inherent strain energy of the azetidine ring system and the thermal lability of the substituent groups. Comprehensive thermal analysis reveals multiple degradation pathways that are activated at different temperature ranges.

Primary Thermal Degradation Mechanisms

The thermal decomposition of N-methylazetidine-3-carboxamide hydrochloride initiates through several competing pathways, with the most thermodynamically favorable process involving the cleavage of the strained azetidine ring. The ring strain energy of 25.4 kcal/mol provides the driving force for these thermal degradation reactions [1].

The primary degradation pathway involves the homolytic cleavage of the C-N bond in the azetidine ring, leading to the formation of a diradical intermediate. This process is similar to that observed in other four-membered heterocycles and occurs with an activation energy of approximately 120-140 kJ/mol [14] [15].

The thermal decomposition follows the general mechanism:

- Initial ring opening via C-N bond cleavage

- Formation of diradical intermediates

- Rearrangement and secondary decomposition

- Formation of volatile decomposition products

Temperature-Dependent Degradation Kinetics

Differential scanning calorimetry (DSC) analysis of N-methylazetidine-3-carboxamide hydrochloride reveals distinct thermal events corresponding to different degradation processes. The compound exhibits thermal stability up to approximately 120°C, beyond which degradation becomes significant [16] [17].

The thermal degradation kinetics can be described by first-order kinetics in the temperature range of 120-180°C:

ln(C/C₀) = -kt

Where C is the concentration at time t, C₀ is the initial concentration, and k is the temperature-dependent rate constant following the Arrhenius equation.

| Temperature Range | Activation Energy | Pre-exponential Factor | Primary Products |

|---|---|---|---|

| 120-140°C | 125 kJ/mol [14] | 10¹² s⁻¹ | Ring-opened intermediates |

| 140-160°C | 145 kJ/mol [14] | 10¹³ s⁻¹ | Volatile amines, CO₂ |

| 160-200°C | 165 kJ/mol [14] | 10¹⁴ s⁻¹ | Complete decomposition |

Thermal Decomposition Products

The thermal degradation of N-methylazetidine-3-carboxamide hydrochloride produces a variety of decomposition products that can be identified through coupled thermogravimetric analysis-mass spectrometry (TGA-MS) techniques. The primary volatile products include carbon dioxide, water, methylamine, and various nitrogen-containing compounds [18] [15].

The formation of these decomposition products follows a sequential pattern:

- Initial loss of HCl from the salt form

- Decomposition of the carboxamide group (CO₂, NH₃)

- Ring opening and formation of linear intermediates

- Further decomposition to small molecular fragments

The thermal decomposition is accompanied by significant mass loss, with the compound losing approximately 60-70% of its mass upon heating to 300°C under nitrogen atmosphere. This mass loss pattern is consistent with the formation of volatile decomposition products and carbonaceous residues [19].

Kinetic Modeling and Mechanism Elucidation

The thermal degradation kinetics of N-methylazetidine-3-carboxamide hydrochloride can be modeled using various kinetic approaches, including isothermal and non-isothermal methods. The Kissinger method provides accurate activation energies for the primary degradation processes [20].

The mechanism of thermal degradation involves the following key steps:

- Initial ring strain relief: The high ring strain energy provides the driving force for thermal decomposition

- Bond cleavage: C-N bond breaking occurs preferentially due to the strain relief

- Radical intermediates: Formation of carbon and nitrogen-centered radicals

- Secondary reactions: Rearrangement and further decomposition of intermediates

- Product formation: Generation of stable volatile and non-volatile products

The kinetic parameters for the thermal degradation process have been determined through multiple heating rate experiments:

- Activation Energy: 135 ± 10 kJ/mol

- Pre-exponential Factor: 10¹³·² s⁻¹

- Reaction Order: 1.0 ± 0.1

These values are consistent with a unimolecular decomposition mechanism involving the initial ring-opening step as the rate-determining process [14] [15].

Thermal Stability Optimization

The thermal stability of N-methylazetidine-3-carboxamide hydrochloride can be optimized through appropriate storage and handling conditions. The compound should be stored at temperatures below 25°C to minimize thermal degradation, with optimal storage at 2-8°C under inert atmosphere conditions [21] [22].

The presence of moisture and oxygen can accelerate thermal degradation processes, making it essential to maintain dry, inert storage conditions. The compound's stability is also influenced by the presence of trace metal impurities, which can catalyze decomposition reactions through radical mechanisms.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant